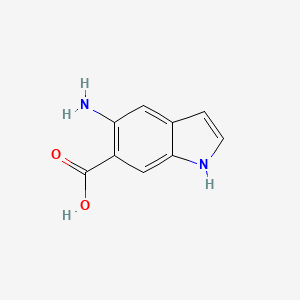
5-(tert-Butyl)-2-methylbenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butyl)-2-methylbenzimidamide is an organic compound characterized by the presence of a tert-butyl group and a methyl group attached to a benzimidamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-methylbenzimidamide typically involves the reaction of 5-(tert-butyl)-2-methylbenzonitrile with ammonia or an amine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient and sustainable production processes. The use of flow microreactor systems has been reported to enhance the efficiency and versatility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(tert-Butyl)-2-methylbenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidamides.
Applications De Recherche Scientifique
5-(tert-Butyl)-2-methylbenzimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique structural features make it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-(tert-Butyl)-2-methylbenzimidamide involves its interaction with specific molecular targets and pathways. The tert-butyl group can enhance the compound’s stability and reactivity, allowing it to interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl-substituted indoles: Known for their biological activity and medicinal applications.
Uniqueness
5-(tert-Butyl)-2-methylbenzimidamide is unique due to its specific combination of tert-butyl and methyl groups attached to a benzimidamide core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
5-tert-butyl-2-methylbenzenecarboximidamide |
InChI |
InChI=1S/C12H18N2/c1-8-5-6-9(12(2,3)4)7-10(8)11(13)14/h5-7H,1-4H3,(H3,13,14) |
Clé InChI |
WOYFSHNPBFTDFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)(C)C)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride](/img/structure/B12832936.png)





![2-Bromo-6-methylthiazolo[5,4-b]pyridine](/img/structure/B12832972.png)


![1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832987.png)



